molecular formula C16H14N2O2 B12517281 Ethyl 4-(4-cyanoanilino)benzoate CAS No. 680983-41-9

Ethyl 4-(4-cyanoanilino)benzoate

Cat. No.: B12517281
CAS No.: 680983-41-9
M. Wt: 266.29 g/mol
InChI Key: DVOUGEKCVPTNHL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanoanilino)benzoate is an organic compound with the molecular formula C16H14N2O2 It is a derivative of benzoic acid and contains both an ethyl ester and a cyanoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-cyanoanilino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanoanilino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-cyanoanilino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-(4-cyanoanilino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, the compound can bind to bacterial enzymes, inhibiting their activity and thereby exerting antibacterial effects. The cyano group plays a crucial role in this interaction by forming strong hydrogen bonds with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-cyanoanilino)benzoate is unique due to the presence of both the cyano and anilino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel organic molecules and for exploring new therapeutic applications .

Properties

CAS No.

680983-41-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-(4-cyanoanilino)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-5-9-15(10-6-13)18-14-7-3-12(11-17)4-8-14/h3-10,18H,2H2,1H3

InChI Key

DVOUGEKCVPTNHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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